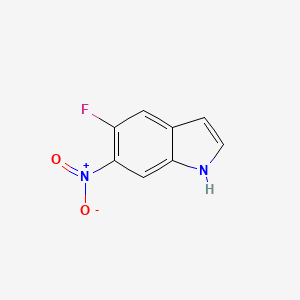

![molecular formula C18H22FN5O2 B14075092 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trelagliptin is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 inhibitor, which helps to regulate blood glucose levels by preventing the inactivation of incretin hormones. This compound is known for its once-weekly dosing regimen, which enhances patient adherence compared to other similar medications that require daily administration .

準備方法

Trelagliptin can be synthesized through various methods. One common approach involves the mechanochemical salinization method, where trelagliptin solvates are milled with succinic acid in a mole ratio of 1:1. Liquid-assisted grinding with ethanol or methanol can also be used to prepare trelagliptin succinate . Another method involves recrystallization, where the crude product is dissolved in an aliphatic alcohol solvent, followed by cooling, crystallization, filtering, washing, and drying to obtain the refined product .

化学反応の分析

Trelagliptin undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for the metabolic processing of trelagliptin in the body.

Substitution Reactions: Common reagents used in these reactions include various solvents and acids.

Major Products: The primary product formed from these reactions is trelagliptin succinate, which is the active pharmaceutical ingredient used in medications.

科学的研究の応用

Trelagliptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes mellitus by inhibiting dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones and improving insulin secretion . In chemistry, it is studied for its unique molecular structure and interactions with other compounds. In biology, it is used to explore the mechanisms of enzyme inhibition and its effects on cellular processes .

作用機序

Trelagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the inactivation of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase-4, trelagliptin increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .

類似化合物との比較

Trelagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its once-weekly dosing regimen. Similar compounds include alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, and vildagliptin, which typically require daily administration . Trelagliptin’s extended dosing interval offers a significant advantage in terms of patient compliance and convenience .

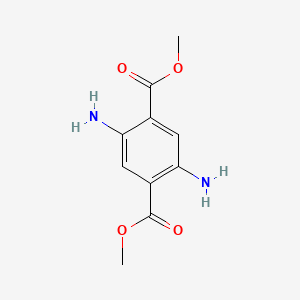

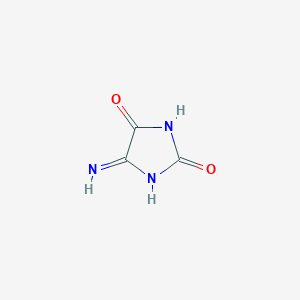

特性

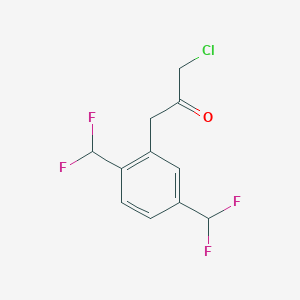

分子式 |

C18H22FN5O2 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC名 |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3 |

InChIキー |

PXRFGJXABJAVAW-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)